molecular formula C18H20N2O2S2 B2781266 2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886915-94-2

2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2781266
M. Wt: 360.49
InChI Key: HXDKDQDZTBADJC-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, commonly referred to as ETTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiophenes, which are known to exhibit a wide range of biological activities. ETTB, in particular, has been shown to possess promising properties that make it a valuable tool in various areas of research.

Scientific Research Applications

Heterocyclic Synthesis

A significant application area is in heterocyclic synthesis. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This process facilitated the production of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in creating a wide array of heterocyclic compounds (Mohareb et al., 2004).

Pharmacological Activities

Another crucial application is in pharmacology, where novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant activity compared to conventional drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in developing new therapeutic agents (Amr et al., 2010).

Anticancer Research

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has been explored for anticancer applications. One study detailed the synthesis of various compounds leading to significant antiproliferative potential against cancer cell lines such as MCF-7 and HepG-2. Notably, one compound induced apoptosis in MCF-7 cells, reducing cell viability by a notable percentage and demonstrating a potential pathway for breast cancer treatment (Gad et al., 2020).

Antimicrobial and Antiallergic Activities

Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have also been investigated for antimicrobial and antiallergic activities. For instance, a study synthesized thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, demonstrating their antimicrobial potential. Such compounds represent an important class of molecules with potential applications in treating infections and allergies (Hemdan & El-Mawgoude, 2015).

Material Science

In the realm of material science, certain derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used in the synthesis of dyes for textile applications, indicating the versatility of this compound beyond biomedical research. This includes the development of azo dyes with good coloration and fastness properties on polyester, showcasing the compound's utility in industrial applications (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-2-23-13-9-5-4-8-12(13)17(22)20-18-15(16(19)21)11-7-3-6-10-14(11)24-18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDKDQDZTBADJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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